N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final derivatives . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anti-inflammatory and anti-tubercular agent . The compound has also been investigated for its potential use in cancer therapy due to its ability to inhibit certain molecular targets involved in cancer cell proliferation . Additionally, benzothiazole derivatives have been explored for their antimicrobial and antiviral properties .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In anti-inflammatory applications, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide and N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides . These compounds share similar structural features but may differ in their biological activities and applications. For example, N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide has been studied for its anti-inflammatory and analgesic properties , while N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides have shown potential as anti-cancer agents
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVXFMPSLPFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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